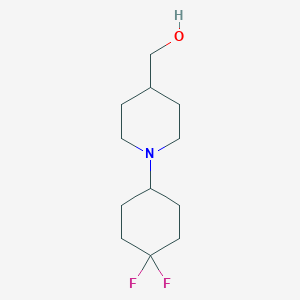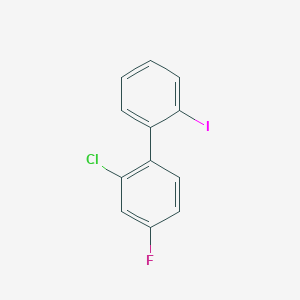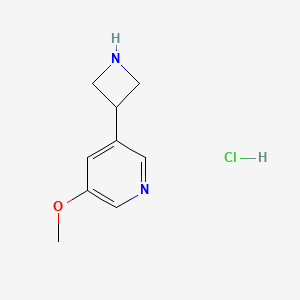
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a difluorocyclohexyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorocyclohexyl Group: This step involves the substitution of a cyclohexyl group with fluorine atoms, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The methanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the difluorocyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor interactions.
Mecanismo De Acción
The mechanism of action of (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group enhances the compound’s binding affinity and specificity, while the piperidine ring facilitates its interaction with biological molecules. The methanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
- (1-(4-Fluorocyclohexyl)piperidin-4-yl)methanol
- (1-(4,4-Dichlorocyclohexyl)piperidin-4-yl)methanol
- (1-(4,4-Dimethylcyclohexyl)piperidin-4-yl)methanol
Comparison:
- Binding Affinity: The presence of fluorine atoms in (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol enhances its binding affinity compared to its mono-fluorinated or non-fluorinated analogs.
- Chemical Stability: The difluorocyclohexyl group provides greater chemical stability, making the compound more resistant to metabolic degradation.
- Biological Activity: The unique combination of the difluorocyclohexyl group and the piperidine ring results in distinct biological activities, making it a valuable compound for drug development and other applications.
Propiedades
Fórmula molecular |
C12H21F2NO |
|---|---|
Peso molecular |
233.30 g/mol |
Nombre IUPAC |
[1-(4,4-difluorocyclohexyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H21F2NO/c13-12(14)5-1-11(2-6-12)15-7-3-10(9-16)4-8-15/h10-11,16H,1-9H2 |
Clave InChI |
UCCIMDNMMIGZGA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N2CCC(CC2)CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)

![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)


![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)


![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)


![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)

